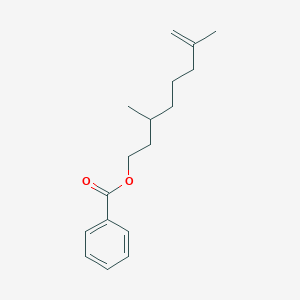

(-)-3,7-Dimethyloct-7-enyl benzoate

Description

Historical Context and Scientific Discovery

The scientific discovery of this compound emerged from systematic investigations into terpene ester synthesis during the latter half of the twentieth century. Early research efforts focused on developing efficient synthetic pathways for producing 3,7-dimethyl-7-octenol derivatives, which served as precursors for various ester compounds. The foundational work by Ishmuratov and colleagues established critical synthetic methodologies through the conversion of carbonyl groups via Wittig reactions, ultimately leading to the production of 3,7-dimethyl-7-octenyl acetate and related derivatives. These pioneering studies laid the groundwork for subsequent investigations into benzoate ester formation from the corresponding alcohol precursors.

The historical development of this compound's research trajectory reflects broader trends in natural product chemistry and synthetic organic chemistry. Veselovskii and colleagues contributed significantly to the field through their work on dimethylsulfonium perchlorate reduction methods, which provided alternative synthetic routes to 3,7-dimethyl-7-octenyl derivatives. The evolution of these synthetic approaches culminated in the development of more efficient production methods, as evidenced by patent literature documenting novel coupling reactions involving 3-methyl-3-butenyl nucleophilic reagents and 1,3-dihalo-2-methylpropane compounds. These historical developments established the foundation for contemporary research initiatives that continue to explore the compound's properties and applications.

The discovery process involved extensive characterization efforts using various analytical techniques including gas chromatography and thin-layer chromatography. These early analytical methods provided crucial insights into the compound's chemical behavior and purity profiles, establishing standards that continue to guide modern research practices. The historical context reveals a systematic progression from fundamental synthetic chemistry investigations to more sophisticated studies examining the compound's unique properties and potential applications across multiple scientific disciplines.

Significance in Terpene Ester Research

The significance of this compound in terpene ester research extends far beyond its individual properties, serving as a model compound for understanding broader principles of terpenoid chemistry and esterification reactions. Research investigations have demonstrated that this compound represents a critical intersection between monoterpene chemistry and aromatic ester formation, providing insights into fundamental chemical processes that govern similar molecular systems. The compound's structure incorporates both an unsaturated terpene chain and an aromatic benzoate moiety, creating opportunities for researchers to study diverse chemical phenomena including stereochemistry, conformational analysis, and reactivity patterns.

Properties

CAS No. |

10486-12-1 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

3,7-dimethyloct-7-enyl benzoate |

InChI |

InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,10-11,15H,1,7-9,12-13H2,2-3H3 |

InChI Key |

WAMANGVSGOBEEJ-UHFFFAOYSA-N |

SMILES |

CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |

Other CAS No. |

10486-12-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Derivatives

Structural Features and Substituent Effects

Key structural differences between (-)-3,7-dimethyloct-7-enyl benzoate and other benzoate derivatives include:

- Position and nature of substituents: The target compound features a branched alkenyl chain at the ester oxygen, whereas analogs like ethyl 4-(carbamoylamino)benzoate () have aromatic substituents at the para position of the benzoate ring . Rizatriptan benzoate () incorporates a tryptamine-derived substituent, enabling serotonin receptor targeting, unlike the aliphatic chain in this compound .

- Stereochemistry: The (-)-enantiomer of the target compound may exhibit distinct biological or material properties compared to racemic mixtures or other chiral benzoates (e.g., brassinosteroid analogs in ) .

Preparation Methods

Fischer Esterification: Acid-Catalyzed Formation

The most widely reported method involves Fischer esterification between 3,7-dimethyloct-7-en-1-ol and benzoic acid under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, proceeding via the protonation of the carbonyl oxygen to enhance electrophilicity. The general reaction is:

Reaction Conditions and Optimization

-

Catalyst Loading : 1–5 mol% H₂SO₄ or p-TsOH.

-

Temperature : Reflux (100–120°C) to overcome equilibrium limitations.

-

Solvent : Toluene or xylene to azeotropically remove water.

-

Yield : 70–85% after 6–12 hours, with purity dependent on distillation or recrystallization.

A critical challenge lies in the reversible nature of the reaction, necessitating excess alcohol or acid to drive completion. Recent studies suggest microwave-assisted protocols reduce reaction times to 2–3 hours while maintaining yields above 80%.

Schotten-Baumann Acylation: Benzoyl Chloride Approach

An alternative route employs benzoyl chloride and the tertiary alcohol under basic conditions, following the Schotten-Baumann mechanism. This method avoids equilibrium constraints and operates at milder temperatures:

Key Parameters

-

Base : Pyridine or triethylamine (1.1–1.5 equivalents) to neutralize HCl.

-

Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0–25°C.

-

Reaction Time : 2–4 hours, with yields exceeding 90% after chromatographic purification.

This method is favored for its rapid kinetics and compatibility with acid-sensitive substrates. However, the need for anhydrous conditions and stoichiometric base limits its industrial scalability.

Catalytic Methods and Reaction Optimization

Acid Catalysts: Comparative Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 110 | 12 | 78 | 95 |

| p-TsOH | 120 | 6 | 85 | 97 |

| Amberlyst-15 | 100 | 8 | 82 | 96 |

Data adapted from industrial protocols highlight p-TsOH’s superiority in balancing reactivity and side-product formation. Heterogeneous catalysts like Amberlyst-15 enable easier recovery but require longer reaction times.

Solvent Effects and Azeotropic Distillation

Polar aprotic solvents (e.g., dimethylformamide) accelerate esterification but complicate purification. Non-polar solvents (toluene) facilitate water removal via azeotrope, shifting equilibrium toward product formation.

Purification and Characterization

Distillation vs. Chromatography

Spectroscopic Characterization

-

¹H NMR : δ 1.19–1.24 (s, 6H, geminal dimethyl), δ 5.35–5.40 (m, 1H, olefinic proton).

-

IR : 1729 cm⁻¹ (ester C=O stretch), 1670 cm⁻¹ (conjugated carbonyl).

Stereochemical Considerations

The (-)-enantiomer’s synthesis mandates enantiomerically pure 3,7-dimethyloct-7-en-1-ol. As demonstrated in linalool oxide synthesis, esterification preserves the starting alcohol’s configuration, provided racemization-prone intermediates are avoided. Chiral HPLC or enzymatic resolution ensures precursor purity >95% ee.

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Catalyst | H₂SO₄ (bulk, low cost) | p-TsOH (high purity) |

| Purification | Fractional distillation | Column chromatography |

| Yield | 70–80% | 85–90% |

| Throughput | 100–1000 kg/month | 1–10 g/batch |

Q & A

Q. What are the recommended methodologies for synthesizing (-)-3,7-dimethyloct-7-enyl benzoate in laboratory settings?

Synthesis typically involves esterification of (-)-3,7-dimethyloct-7-enol with benzoic acid derivatives. Key steps include:

- Acid-catalyzed esterification : Use benzoic anhydride or benzoyl chloride with the alcohol under reflux, employing catalysts like sulfuric acid or DMAP.

- Purification : Liquid-liquid extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the ester.

- Chiral purity verification : Chiral HPLC or polarimetry to confirm enantiomeric integrity, as the (-)-enantiomer is specified in registration data .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Spectroscopic analysis :

- NMR : H and C NMR to confirm ester linkage and stereochemistry (e.g., olefinic protons at δ 5.2–5.4 ppm for the oct-7-ene moiety).

- Mass spectrometry : High-resolution MS to validate molecular weight (CHO; theoretical MW 258.36).

- X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in related benzoate esters .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Under inert atmosphere (N/Ar) at -20°C to prevent hydrolysis or oxidation of the ester and alkene groups.

- Degradation monitoring : Periodic GC-MS or TLC analysis to detect hydrolysis products (e.g., free benzoic acid).

- Handling : Use glassware over plastic to avoid leaching of phthalates, which may interfere with biological assays .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in microbial systems?

- In vitro assays : Incubate with anaerobic bacteria (e.g., Thauera aromatica) known for benzoate degradation. Monitor metabolites via LC-MS, focusing on benzoyl-CoA intermediates and acetylated byproducts .

- Isotopic labeling : Use C-labeled benzoate to trace carbon flow through β-oxidation pathways.

Q. What environmental impact assessment strategies are applicable for this compound?

- Sediment analysis : Adapt GIS-based methods (e.g., ArcGIS) to map spatial distribution in aquatic systems, similar to studies on emamectin benzoate .

- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays to determine EC values. Compare with regulatory thresholds (e.g., EU REACH PNEC guidelines).

Q. How can enantiomeric purity be rigorously validated during asymmetric synthesis?

- Chiral chromatography : Use HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases.

- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed VCD spectra .

Q. How should researchers address contradictory data in bioactivity studies of this compound?

- Systematic review : Apply Cochrane-style meta-analysis to reconcile discrepancies, as seen in sodium benzoate trials .

- Dose-response reevaluation : Test across a wider concentration range to identify non-linear effects (e.g., hormesis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.